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Compound of Interest

Compound Name: 5-Bromo-2-ethylpyridine

Cat. No.: B1339753 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-ethylpyridine, a significant building block in the development of pharmaceuticals and

other fine chemicals. This document is intended for researchers, scientists, and professionals

in drug development, offering a centralized resource for its structural characterization through

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction
5-Bromo-2-ethylpyridine is a substituted pyridine derivative with the chemical formula

C₇H₈BrN. Accurate and comprehensive spectroscopic data is crucial for its identification, purity

assessment, and quality control in synthetic applications. This guide presents a compilation of

predicted and established spectroscopic data, alongside detailed experimental protocols for

data acquisition.

Spectroscopic Data
The following sections detail the expected spectroscopic data for 5-Bromo-2-ethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.55 d ~2.3 1H H-6

~7.65 dd ~8.3, 2.4 1H H-4

~7.05 d ~8.3 1H H-3

~2.75 q ~7.6 2H -CH₂-

~1.25 t ~7.6 3H -CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~162.5 C-2

~150.0 C-6

~140.5 C-4

~122.0 C-3

~118.0 C-5

~29.0 -CH₂-

~14.0 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Characteristic IR Absorptions
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium

2975-2850 Aliphatic C-H Stretch Medium-Strong

1600-1550 C=C and C=N Ring Stretching Medium-Strong

1470-1430 C-H Bending (Alkyl) Medium

~1050 C-Br Stretch Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming its molecular weight and offering insights into its structure.

Mass Spectrometry Data

Parameter Value

Molecular Formula C₇H₈BrN

Molecular Weight 186.05 g/mol [1]

Exact Mass 184.98401 Da[1]

Expected Observations

Molecular Ion (M⁺)
m/z ≈ 185 and 187 (due to ⁷⁹Br and ⁸¹Br

isotopes in ~1:1 ratio)

Major Fragments
Loss of ethyl group (-29), loss of bromine

(-79/81)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
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Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-2-ethylpyridine in about

0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Insert the tube into the spectrometer's probe.

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain

singlets for each carbon environment.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm

for ¹H and δ = 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Procedure:
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Sample Preparation: As 5-Bromo-2-ethylpyridine is a liquid at room temperature, a thin film

can be prepared.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the 5-Bromo-2-ethylpyridine sample directly onto the ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the instrument, typically

via direct infusion or after separation by Gas Chromatography (GC).

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the EI source

to generate the molecular ion and various fragment ions.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., a quadrupole).

Detection: Detect the ions and record their relative abundance.
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Data Analysis:

Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of bromine

(two peaks of nearly equal intensity separated by 2 m/z units).

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment

ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
Bromo-2-ethylpyridine.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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